molecular formula C9H7BrN2O B1445409 1-(5-bromo-1H-indazol-3-yl)ethanone CAS No. 886363-74-2

1-(5-bromo-1H-indazol-3-yl)ethanone

Cat. No. B1445409
M. Wt: 239.07 g/mol
InChI Key: HOPFEUJFXKXWNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-(5-bromo-1H-indazol-3-yl)ethanone” can generally be carried out by the following steps :


Molecular Structure Analysis

The molecular formula of “1-(5-bromo-1H-indazol-3-yl)ethanone” is C9H7BrN2O . The InChI code is 1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12) .


Chemical Reactions Analysis

The cyclization process in the synthesis of “1-(5-bromo-1H-indazol-3-yl)ethanone” is greatly affected by the hydrogen bond .


Physical And Chemical Properties Analysis

“1-(5-bromo-1H-indazol-3-yl)ethanone” is a solid with a molecular weight of 239.07 . It has a predicted density of 1.674±0.06 g/cm3 and a predicted boiling point of 403.8±25.0 °C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

1-(5-bromo-1H-indazol-3-yl)ethanone serves as a precursor in the synthesis of various biologically active compounds. In one study, it was used to create 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, showing potential as immunosuppressors and immunostimulators, as well as inhibitors of nitric oxide generation. This compound also exhibited cytotoxicity against certain cancer cells, making it of interest in the development of anticancer agents (Abdel‐Aziz et al., 2011).

Inhibitor Synthesis and Characterization

Another application is in the synthesis and characterization of inhibitors. One compound, synthesized using 1-(5-bromo-1H-indazol-3-yl)ethanone, showed potential as a corrosion inhibitor for mild steel in a hydrochloric acid environment. This research demonstrates the utility of this compound in industrial applications, especially in corrosion prevention (Jawad et al., 2020).

Antimicrobial Activity

Research also indicates that derivatives of 1-(5-bromo-1H-indazol-3-yl)ethanone have been synthesized and evaluated for antimicrobial activity. These derivatives have shown efficacy against various bacterial and fungal species, pointing to their potential in the development of new antimicrobial agents (Kumbhare et al., 2013).

Safety And Hazards

“1-(5-bromo-1H-indazol-3-yl)ethanone” is an organic compound, and its toxicity and irritation should be noted . Appropriate protective measures, including gloves, goggles, and protective clothing, need to be taken during use and handling, and operation in a well-ventilated environment . Avoid inhalation, contact with skin and eyes .

Future Directions

“1-(5-bromo-1H-indazol-3-yl)ethanone” has potential applications in organic synthesis, medicinal chemistry, and drug design. It can be used to prepare other indazole compounds and to synthesize biologically active indazole drugs .

properties

IUPAC Name

1-(5-bromo-1H-indazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPFEUJFXKXWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292672
Record name 1-(5-Bromo-1H-indazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromo-1H-indazol-3-yl)ethanone

CAS RN

886363-74-2
Record name 1-(5-Bromo-1H-indazol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1H-indazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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